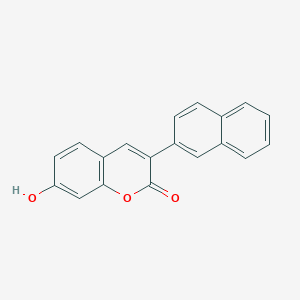
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants. It has been used in traditional medicine for centuries due to its anti-inflammatory, anti-coagulant, and anti-tumor properties. In recent years, scientific research has focused on the synthesis method, mechanism of action, biochemical, and physiological effects of coumarin. Additionally, future directions for research will be suggested.
Scientific Research Applications
Synthesis of Coumarin Heterocycles
The compound “7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one” belongs to the family of coumarin heterocycles . These compounds have valuable biological and pharmaceutical properties, and their synthesis has been a focus for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been developed and improved over the years .
Anti-HIV Research
Coumarins, including “7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one”, have been tested for anti-HIV properties . This makes them potential candidates for the development of new drugs to combat HIV .
Anticancer Research
Research has shown that coumarins have anticancer properties . They have been intensively screened for different biological properties, including their potential use in cancer treatment .
Antimicrobial Applications
Coumarins have been tested for antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents .
Antioxidant Research
Coumarins have been tested for antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Anti-Alzheimer Research
Research has shown that coumarins have potential anti-Alzheimer properties . This makes them potential candidates for the development of new drugs to combat Alzheimer’s disease .
Anti-inflammatory Applications
Coumarins have been tested for anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory agents .
DNA Gyrase Inhibitors
Coumarins have been tested as DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA . Inhibitors of this enzyme could have potential applications in the treatment of bacterial infections .
properties
IUPAC Name |
7-hydroxy-3-naphthalen-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-16-8-7-15-10-17(19(21)22-18(15)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGKTFEJVAHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2671611.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671613.png)
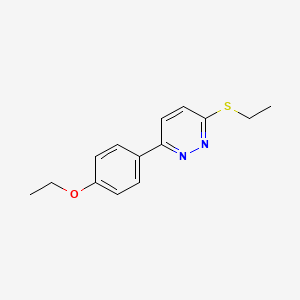

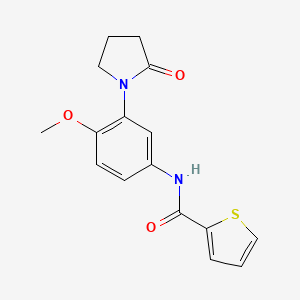
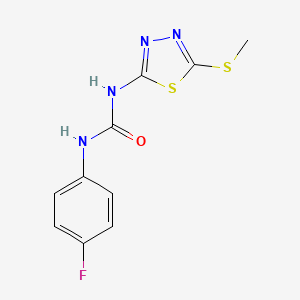
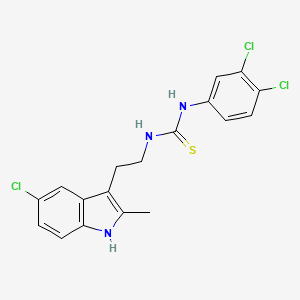
![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)
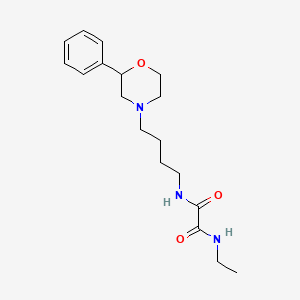
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)
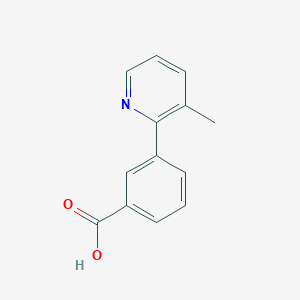
![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)